N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide
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Overview
Description
N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, dichlorophenyl group, and a biphenyl moiety. It is often used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole intermediate.
Formation of the Biphenyl Moiety: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated benzene derivative in the presence of a palladium catalyst.
Final Assembly: The final compound is obtained by combining the thiazole, dichlorophenyl, and biphenyl intermediates under suitable conditions, followed by purification and conversion to the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts or bases.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazole derivatives and other reduced products.
Substitution: Substituted aromatic derivatives with various functional groups.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the biphenyl moiety, which may affect its biological activity and properties.
N-(3,5-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-2-amine: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties.
N-(3,5-dichlorophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine: Contains a chlorophenyl group, which may influence its reactivity and interactions.
Uniqueness
N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide is unique due to its specific combination of functional groups and structural features. The presence of the dichlorophenyl, biphenyl, and thiazole moieties contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2S.BrH/c22-17-10-18(23)12-19(11-17)24-21-25-20(13-26-21)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-13H,(H,24,25);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVWOUWEGDSMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC(=CC(=C4)Cl)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrCl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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